Mcl1-IN-26
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Overview
Description
Mcl1-IN-26 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, which is an anti-apoptotic member of the BCL-2 family. MCL-1 plays a crucial role in cell survival by inhibiting apoptosis, making it a significant target in cancer therapy. Overexpression of MCL-1 is frequently observed in various cancers, contributing to tumorigenesis, poor prognosis, and drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mcl1-IN-26 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Mcl1-IN-26 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Mcl1-IN-26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of MCL-1 inhibitors.
Biology: Employed in cell-based assays to investigate the role of MCL-1 in apoptosis and cell survival.
Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in cancers with high MCL-1 expression.
Industry: Utilized in the development of new anti-cancer drugs and in the optimization of existing therapeutic strategies
Mechanism of Action
Mcl1-IN-26 exerts its effects by binding to the BH3-binding groove of the MCL-1 protein, thereby preventing the interaction between MCL-1 and pro-apoptotic proteins such as BAX and BAK. This inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax: Targets both BCL-2 and BCL-xL proteins.
AZD5991: Another MCL-1 inhibitor currently in clinical trials
Uniqueness
Mcl1-IN-26 is unique in its high selectivity and potency for MCL-1 compared to other inhibitors. Its ability to specifically target MCL-1 without affecting other BCL-2 family proteins makes it a promising candidate for cancer therapy, particularly in tumors that are highly dependent on MCL-1 for survival .
Properties
Molecular Formula |
C45H52ClN5O6S |
---|---|
Molecular Weight |
826.4 g/mol |
IUPAC Name |
(1S,13R)-13-[[4-chloro-3-(2-phenylethyl)phenyl]methyl]-10-methyl-5-[(4-methylsulfonylphenyl)methyl]-2,6,10,14,17-pentazatricyclo[15.8.1.018,23]hexacosa-18,20,22-triene-3,11,15,26-tetrone |
InChI |
InChI=1S/C45H52ClN5O6S/c1-50-24-8-23-47-36(26-32-14-19-38(20-15-32)58(2,56)57)28-42(52)49-40-22-18-34-11-6-7-12-41(34)51(45(40)55)30-43(53)48-37(29-44(50)54)27-33-16-21-39(46)35(25-33)17-13-31-9-4-3-5-10-31/h3-7,9-12,14-16,19-21,25,36-37,40,47H,8,13,17-18,22-24,26-30H2,1-2H3,(H,48,53)(H,49,52)/t36?,37-,40+/m1/s1 |
InChI Key |
QEHQHBCVCNHRGD-ACAHZSEHSA-N |
Isomeric SMILES |
CN1CCCNC(CC(=O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)N[C@@H](CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |
Canonical SMILES |
CN1CCCNC(CC(=O)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)NC(CC1=O)CC4=CC(=C(C=C4)Cl)CCC5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)C |
Origin of Product |
United States |
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